molecular formula C12H13IO5 B15073847 (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid

Cat. No.: B15073847
M. Wt: 364.13 g/mol
InChI Key: OXORLYRMTHWAKO-LBPRGKRZSA-N
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Description

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes a hydroxy group, an iodophenyl group, and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a phenyl ethyl compound, followed by the introduction of the butanedioic acid moiety through a series of reactions including esterification, hydrolysis, and reduction. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the iodophenyl group may result in a phenyl-substituted butanedioic acid.

Scientific Research Applications

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-2-[2-(4-bromophenyl)ethyl]butanedioic acid
  • (2S)-2-hydroxy-2-[2-(4-chlorophenyl)ethyl]butanedioic acid
  • (2S)-2-hydroxy-2-[2-(4-fluorophenyl)ethyl]butanedioic acid

Uniqueness

Compared to its analogs, (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C12H13IO5

Molecular Weight

364.13 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid

InChI

InChI=1S/C12H13IO5/c13-9-3-1-8(2-4-9)5-6-12(18,11(16)17)7-10(14)15/h1-4,18H,5-7H2,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

OXORLYRMTHWAKO-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@](CC(=O)O)(C(=O)O)O)I

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)O)(C(=O)O)O)I

Origin of Product

United States

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